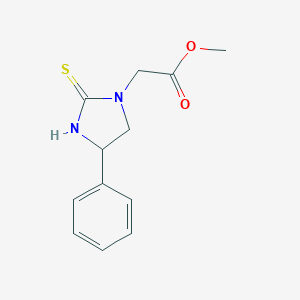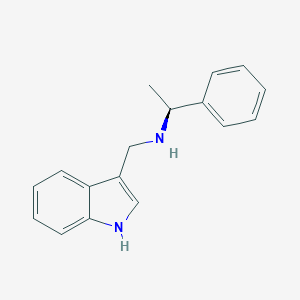
N-(2-cyanophenyl)-2,4,6-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyanophenyl)-2,4,6-trimethylbenzenesulfonamide, also known as TCMDC-135294, is a chemical compound that has been used in scientific research for its potential therapeutic properties. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of N-(2-cyanophenyl)-2,4,6-trimethylbenzenesulfonamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including histone deacetylases and carbonic anhydrases. These enzymes play a role in various cellular processes, including gene expression and pH regulation.
Biochemical and Physiological Effects:
N-(2-cyanophenyl)-2,4,6-trimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(2-cyanophenyl)-2,4,6-trimethylbenzenesulfonamide has been shown to inhibit angiogenesis, the formation of new blood vessels, which is necessary for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-cyanophenyl)-2,4,6-trimethylbenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, it has been shown to have potent activity against cancer cells, making it a promising candidate for further research.
However, there are also some limitations to using N-(2-cyanophenyl)-2,4,6-trimethylbenzenesulfonamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types. Additionally, its potential toxicity and side effects need to be carefully evaluated before it can be used in clinical settings.
Orientations Futures
There are several future directions for research on N-(2-cyanophenyl)-2,4,6-trimethylbenzenesulfonamide. One area of focus is to further elucidate its mechanism of action and identify its molecular targets. This could lead to the development of more potent and specific compounds for the treatment of cancer and other diseases.
Another direction is to study the potential use of N-(2-cyanophenyl)-2,4,6-trimethylbenzenesulfonamide in combination with other drugs or therapies. This could enhance its therapeutic efficacy and reduce potential side effects.
Furthermore, research could be conducted to evaluate the safety and efficacy of N-(2-cyanophenyl)-2,4,6-trimethylbenzenesulfonamide in clinical trials. This could pave the way for its use as a novel therapeutic agent in the treatment of cancer and other diseases.
Conclusion:
In conclusion, N-(2-cyanophenyl)-2,4,6-trimethylbenzenesulfonamide is a promising compound that has been extensively studied for its potential therapeutic properties. It has been shown to have activity against various types of cancer and has potential for the treatment of neurological disorders. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in clinical trials.
Méthodes De Synthèse
The synthesis of N-(2-cyanophenyl)-2,4,6-trimethylbenzenesulfonamide has been achieved using various methods. One of the most commonly used methods involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 2-aminobenzonitrile in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain N-(2-cyanophenyl)-2,4,6-trimethylbenzenesulfonamide in high purity.
Applications De Recherche Scientifique
N-(2-cyanophenyl)-2,4,6-trimethylbenzenesulfonamide has been studied extensively for its potential therapeutic properties. It has been shown to have activity against various types of cancer, including breast, lung, and colon cancer. Additionally, N-(2-cyanophenyl)-2,4,6-trimethylbenzenesulfonamide has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C16H16N2O2S |
|---|---|
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
N-(2-cyanophenyl)-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H16N2O2S/c1-11-8-12(2)16(13(3)9-11)21(19,20)18-15-7-5-4-6-14(15)10-17/h4-9,18H,1-3H3 |
Clé InChI |
YPUBETCPOIUULH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC=C2C#N)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC=C2C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Phenyl-4-[(benzylimino)methyl]-1H-1,2,3-triazole](/img/structure/B290144.png)
![5-({2-[(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]ethyl}amino)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B290145.png)

![N-[(7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydro-1-phenanthrenyl)methyl]-N-(1-naphthylmethyl)amine](/img/structure/B290150.png)

![[4-[(3-Methoxybenzyl)amino]-2-(methylsulfanyl)-5-pyrimidinyl]methanol](/img/structure/B290152.png)
![Ethyl 4-[(3-methoxybenzyl)amino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B290154.png)
![ethyl 4-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B290156.png)
![ethyl 4-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B290157.png)
![3-Phenyl-5,6,7,8-tetrafluoroisoxazolo[5,4-b]quinoline](/img/structure/B290158.png)
![3-tert-butyl-5,6,7,8-tetrafluoro-1-methyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B290160.png)
![5,6,7,8-tetrafluoro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B290162.png)
![dimethyl 7-phenyl-7H-dithieno[2,3-b:3,2-d]pyrrole-2,5-dicarboxylate](/img/structure/B290165.png)
![3,6-Bis(3,5-dimethoxyphenyl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B290167.png)